molecular formula C12H11ClFN B572854 3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride CAS No. 1210215-22-7

3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride

Cat. No. B572854
CAS RN: 1210215-22-7
M. Wt: 223.675
InChI Key: LNUWHWWGZKEETJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride (also known as 3F-BPA-HCl) is an organic compound with a wide range of applications in scientific research. It is a colorless solid, soluble in water and a variety of organic solvents. 3F-BPA-HCl is a versatile compound that has been used in a variety of fields, including biochemistry, pharmacology, and drug development.

Scientific Research Applications

3F-BPA-HCl has a variety of applications in scientific research. It has been used as a fluorescent probe for the detection of proteins and other biomolecules, as well as for the study of enzyme kinetics. It has also been used in the study of the effects of drugs on cell membranes and as a tool for studying the structure and function of proteins. Additionally, 3F-BPA-HCl has been used in the synthesis of various pharmaceuticals and in the study of enzyme inhibition.

Mechanism of Action

The mechanism of action of 3F-BPA-HCl is not fully understood. However, it is known that the compound binds to proteins and other biomolecules, which can affect their structure and function. Additionally, 3F-BPA-HCl has been shown to interact with cell membrane lipids, which can alter the permeability of the membrane and affect the transport of ions and other molecules across the membrane.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3F-BPA-HCl are not well-understood. However, it has been proposed that the compound may act as an inhibitor of certain enzymes, such as caspase-3 and cytochrome P450. Additionally, 3F-BPA-HCl has been shown to interact with cell membrane lipids, which can affect the transport of ions and other molecules across the membrane.

Advantages and Limitations for Lab Experiments

The main advantage of 3F-BPA-HCl is its versatility and wide range of applications in scientific research. It is relatively easy to synthesize and has been used in a variety of fields, including biochemistry, pharmacology, and drug development. Additionally, the compound is relatively stable and can be stored for extended periods of time. One of the main limitations of 3F-BPA-HCl is that its mechanism of action is not fully understood, which can limit its use in certain experiments.

Future Directions

There are a variety of potential future directions for research into 3F-BPA-HCl. One potential direction is to further investigate the biochemical and physiological effects of the compound. Additionally, further research could be conducted into the mechanism of action of 3F-BPA-HCl and its potential applications in drug development. Finally, further research into the synthesis of 3F-BPA-HCl and its potential use as a fluorescent probe could be conducted.

Synthesis Methods

The synthesis of 3F-BPA-HCl is typically carried out using a two-step process. The first step involves the reaction of 3-fluoroaniline with 1,1'-biphenyl-3-carboxylic acid chloride in the presence of a base, such as triethylamine, to form the amide intermediate. The second step involves the reaction of the amide intermediate with hydrochloric acid to form the desired 3F-BPA-HCl product. The entire process can be completed in a few hours and yields a high purity product.

properties

IUPAC Name

3-(3-fluorophenyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN.ClH/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10;/h1-8H,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUWHWWGZKEETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660136
Record name 3'-Fluoro[1,1'-biphenyl]-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1210215-22-7
Record name 3'-Fluoro[1,1'-biphenyl]-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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